

# Early-Phase Clinical Trial Results for HMBD-001: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for **HMBD-001**, a novel anti-HER3 monoclonal antibody. The data presented herein is compiled from publicly available information, including press releases and clinical trial disclosures, up to the data cut-off date of September 8, 2023, as presented at the European Society for Medical Oncology (ESMO) Congress 2023.

## Introduction to HMBD-001 and its Mechanism of Action

**HMBD-001** is a clinical-stage, humanized IgG1 monoclonal antibody developed by Hummingbird Bioscience.[1][2] It is designed to target the human epidermal growth factor receptor 3 (HER3), a member of the HER family of transmembrane proteins.[3] Overexpression and activation of HER3 are implicated in the progression of multiple tumor types and are associated with poor clinical outcomes and acquired resistance to other targeted therapies.[3]

**HMBD-001** possesses a differentiated mechanism of action. It uniquely binds to a specific epitope on the dimerization interface of HER3.[3][4] This binding is designed to sterically hinder the heterodimerization of HER3 with its signaling partners, primarily HER2 and EGFR. By preventing the formation of these active dimers, **HMBD-001** effectively blocks downstream signaling through the PI3K/MAPK pathway, which is crucial for cancer cell growth and survival. [4] This mechanism is independent of the ligand (neuregulin 1, NRG1) binding to HER3.[4]



### **Preclinical Evidence**

In preclinical studies, **HMBD-001** has demonstrated superior affinity and more potent inhibition of tumor growth compared to other anti-HER3 antibodies.[1] These studies, conducted in various in vitro and in vivo models, have shown that **HMBD-001** can effectively suppress tumor growth in HER3-driven cancers.[1]

## Phase I Clinical Trial (NCT05057013)

The first-in-human, open-label, multi-center Phase I/IIa clinical trial (NCT05057013) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of **HMBD-001** in patients with advanced HER3-expressing solid tumors.[5] The Phase I portion of the study involved a dose-escalation design.[3]

## **Experimental Protocol**

The Phase I study employed a dose-escalation design to determine the recommended Phase II dose (RP2D) of **HMBD-001**.[3] Key aspects of the protocol are summarized below:

- Study Design: The trial consisted of a dose-escalation phase (Part A) with an initial intrapatient dose-escalation followed by an inter-patient dose-escalation using a one-stage Bayesian continuous reassessment design.[3] This was followed by a dose-expansion phase (Part B).[3]
- Patient Population: The study enrolled patients with histologically confirmed advanced or metastatic solid tumors that are resistant or refractory to conventional treatment, or for which no conventional therapy exists.[5]
- Primary Objectives:
  - To assess the safety and tolerability of HMBD-001.
  - To determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D).
- Secondary Objectives:
  - To characterize the pharmacokinetic (PK) profile of **HMBD-001**.



- To evaluate the preliminary anti-tumor activity of HMBD-001.
- To assess the immunogenicity of HMBD-001.
- Pharmacokinetic Assessments: Serum concentrations of **HMBD-001** were measured to determine parameters including maximum observed serum concentration (Cmax), minimum observed serum concentration (Cmin), area under the serum concentration-time curve (AUC), terminal half-life (t½), volume of distribution, and total body clearance. The analysis was conducted using an enzyme-linked immunosorbent assay (ELISA).[5]
- Efficacy Evaluation: Tumor responses were assessed according to the Response Evaluation
   Criteria in Solid Tumors (RECIST) v1.1.[5]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the dose-escalation portion of the Phase I trial as of the data cut-off on September 8, 2023.

Table 1: Patient Demographics and Disposition

| Parameter                                        | Value                 |
|--------------------------------------------------|-----------------------|
| Total Patients Enrolled                          | 23                    |
| Patients Evaluable for Efficacy                  | 21                    |
| Median Age (years)                               | 64.5 (range 54-83)[3] |
| Male:Female Ratio                                | 15:8[3]               |
| Patients Discontinued due to Progressive Disease | 20[3]                 |
| Patients Continuing Treatment                    | 3[3]                  |

Table 2: Safety and Tolerability



| Parameter                                | Finding                     |
|------------------------------------------|-----------------------------|
| Dose-Limiting Toxicities (DLTs)          | 0 reported[2]               |
| Treatment-Related Adverse Events (TRAEs) | No severe TRAEs reported[2] |
| Treatment Discontinuations due to TRAEs  | 0[3]                        |
| Cleared Monotherapy Cohorts              | 6[2]                        |

### Table 3: Preliminary Efficacy

| Parameter                           | Value                                      |
|-------------------------------------|--------------------------------------------|
| Disease Control Rate (DCR)          | 43% (9 out of 21 evaluable patients)[2][6] |
| Partial Response (PR)               | 1 patient[2]                               |
| Best Overall Response in PR Patient | 51% tumor shrinkage[2][6]                  |
| Stable Disease (SD)                 | 8 patients[3]                              |

### Table 4: Pharmacokinetics

| Parameter              | Finding                                |
|------------------------|----------------------------------------|
| Maximal Half-life (t½) | 12 days[2]                             |
| Cmax and AUC           | Exhibited a dose-dependent increase[3] |

# Visualizations Signaling Pathway of HMBD-001 Mechanism of Action

Caption: Mechanism of action of **HMBD-001**, blocking HER3 heterodimerization and downstream signaling.

## **Experimental Workflow for the Phase I Trial**





Click to download full resolution via product page

Caption: High-level workflow of the **HMBD-001** Phase I dose-escalation trial.

## Conclusion

The early-phase clinical data for **HMBD-001** are encouraging. The monotherapy has demonstrated a favorable safety and tolerability profile with no dose-limiting toxicities observed



in the dose-escalation phase.[2] Preliminary signs of anti-tumor activity were observed in a heavily pre-treated patient population, with a disease control rate of 43%.[2][6] The pharmacokinetic profile supports further clinical development. These findings warrant continued investigation of **HMBD-001** in patients with HER3-driven cancers, both as a monotherapy and in combination with other agents. Further results from the dose-expansion part of the trial and planned Phase Ib studies are awaited with interest.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Hummingbird Bioscience Announces Positive Phase I Clinical Data for HMBD-001 Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 2. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. hummingbirdbioscience.com [hummingbirdbioscience.com]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for HMBD-001: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1208404#early-phase-clinical-trial-results-for-hmbd-001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com